FABP4/5 Inhibitor Class Inclusion: Patent-Defined Structural Specificity vs. Generic Benzamide Analogs
The compound is explicitly encompassed within the general formula (I) of U.S. Patent 9,353,102 B2, which claims non-annulated thiophenylamides as dual FABP4 and/or FABP5 inhibitors [1]. The patent defines that R3 is a substituted arylalkyl group (here, 3-chloro-substituted benzamide with N-(4-ethylbenzyl) and N-(1,1-dioxidotetrahydrothiophen-3-yl) substituents). By contrast, generic benzamides lacking the 1,1-dioxidotetrahydrothiophen-3-yl moiety (e.g., simple N-benzylbenzamides) fall outside the patent's claims of FABP4/5 inhibitory utility. This structural distinction provides a defined intellectual property and target-engagement framework absent in unsubstituted benzamide analogs.
| Evidence Dimension | FABP4/5 inhibitor structural class membership |
|---|---|
| Target Compound Data | Within general formula (I) of US 9,353,102 B2; N-(4-ethylbenzyl) and N-(1,1-dioxidotetrahydrothiophen-3-yl) substituents present |
| Comparator Or Baseline | Generic N-benzylbenzamides lacking 1,1-dioxidotetrahydrothiophen-3-yl moiety: not claimed as FABP4/5 inhibitors in this patent family |
| Quantified Difference | Not applicable (class membership, not activity data); qualitative structural distinction |
| Conditions | Patent claims based on in vitro FABP4/5 biochemical inhibition assays (specific IC50 values not publicly disclosed for this compound) |
Why This Matters
For procurement decisions in FABP4/5-targeted research, this patent-defined structural class membership provides a documented rationale for selecting this compound over simpler benzamides, which lack any documented FABP4/5 engagement.
- [1] Kuehne, H., Kuhn, B., Ceccarelli, S. M., Obst Sander, U., Richter, H., Neidhart, W., & Buettelmann, B. (2016). Non-annulated thiophenylamides. U.S. Patent No. 9,353,102 B2. Washington, DC: U.S. Patent and Trademark Office. View Source
